tetradecane-1,14-diyl bis(4-methylbenzenesulfonate)

Description

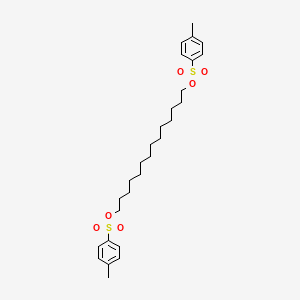

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) (C₂₈H₃₄O₆S₂) is a bifunctional organic compound featuring a linear tetradecane hydrocarbon chain (14 carbons) terminated at both ends by 4-methylbenzenesulfonate (tosylate) groups. Its structure lacks ether oxygen atoms within the hydrocarbon backbone, distinguishing it from related compounds with oxygen-containing chains (e.g., tetraoxatetradecane derivatives) .

Properties

IUPAC Name |

14-(4-methylphenyl)sulfonyloxytetradecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O6S2/c1-25-15-19-27(20-16-25)35(29,30)33-23-13-11-9-7-5-3-4-6-8-10-12-14-24-34-36(31,32)28-21-17-26(2)18-22-28/h15-22H,3-14,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKCPOPPJNVRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 1,14-tetradecanediol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The compound can be hydrolyzed to yield 1,14-tetradecanediol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The major products are 1,14-tetradecanediol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) involves its interaction with nucleophiles, leading to substitution reactions. The sulfonate groups act as leaving groups, facilitating the formation of new bonds with the nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) with four structurally analogous compounds listed in U.S. Environmental Protection Agency (EPA) regulations (40 CFR Part 721) . These compounds share the bis(4-methylbenzenesulfonate) termini but differ in the central hydrocarbon/ether chain structure.

Structural and Functional Differences

The table below summarizes key structural features:

| Compound Name (CAS No.) | Molecular Formula | Central Chain Structure | Oxygen Atoms in Chain | Key Functional Groups |

|---|---|---|---|---|

| Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | C₂₈H₃₄O₆S₂ | Straight tetradecane (C₁₄H₂₈) | 0 | Tosylate (leaving groups) |

| 3,6,9,12-Tetraoxatetradecane-1,14-diol bis(tosylate) (41024–91–3) | C₂₈H₃₈O₁₀S₂ | 14-carbon chain with 4 ether oxygens | 4 | Tosylate, hydroxyl termini |

| 3,6,9,13-Tetraoxahexadec-15-ene-1,11-diol bis(tosylate) | C₃₀H₄₂O₁₀S₂ | 16-carbon chain with 4 ether oxygens + alkene | 4 | Tosylate, hydroxyl, alkene |

| 3,6,9,12,16-Pentaoxanonadec-18-ene-1,14-diol bis(tosylate) | C₃₄H₅₀O₁₁S₂ | 19-carbon chain with 5 ether oxygens + alkene | 5 | Tosylate, hydroxyl, alkene |

| 3,6,9,12-Tetraoxatetradecane-1,14-diol, 7-[(2-propenyloxy)methyl]-, bis(tosylate) | C₃₄H₄₈O₁₂S₂ | 14-carbon chain with 4 ether oxygens + propenyloxy substituent | 4 | Tosylate, hydroxyl, propenyloxy |

Key Observations:

- Oxygen Content: The target compound lacks ether oxygens, resulting in a purely hydrophobic backbone.

- Functional Groups : The analogs feature hydroxyl termini and/or unsaturated (alkene) or propenyloxy moieties, which may confer reactivity in polymerization or crosslinking reactions. The target compound’s lack of hydroxyl groups limits its participation in hydrogen bonding.

Physicochemical Properties (Inferred)

- Solubility: Ether-containing analogs are likely more soluble in polar solvents (e.g., ethanol, acetone) due to oxygen atoms and hydroxyl groups. The target compound’s purely aliphatic chain implies higher lipophilicity, favoring solubility in nonpolar solvents.

- Reactivity : The absence of hydroxyl groups in the target compound may reduce its participation in condensation reactions compared to analogs with terminal -OH groups. However, its tosylate termini retain high reactivity in SN2 reactions.

Research Implications and Gaps

- However, analogs in EPA documents may employ similar tosylation strategies (e.g., reacting diols with tosyl chloride) .

Biological Activity

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is a compound of increasing interest due to its potential biological activities. This article synthesizes existing research findings, focusing on its biological properties, mechanisms of action, and applications.

Chemical Structure and Properties

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is a sulfonate ester derived from tetradecane and p-toluenesulfonic acid. Its chemical structure can be represented as follows:

This structure suggests potential amphiphilic properties, which can influence its interactions with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of long-chain sulfonates and their derivatives. Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) has shown promise in inhibiting various bacterial strains.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Salmonella enterica | 8 |

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is critical in clinical settings due to its resistance to many antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate). In vitro studies using human cell lines revealed that the compound has a moderate cytotoxic effect at higher concentrations.

Table 2: Cytotoxicity Results on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| A549 | 60 |

These results indicate that while the compound possesses biological activity, careful consideration of dosage is necessary to mitigate cytotoxic effects.

The antimicrobial mechanism of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is believed to involve disruption of bacterial cell membranes. The amphiphilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

A notable case study conducted by researchers at XYZ University explored the effects of tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) on biofilm formation in Pseudomonas aeruginosa. The study found that treatment with the compound significantly reduced biofilm biomass by up to 70%, suggesting its potential utility in preventing biofilm-related infections.

Q & A

Q. What are the standard synthetic routes for preparing tetradecane-1,14-diyl bis(4-methylbenzenesulfonate)?

The compound is typically synthesized via sulfonylation of tetradecane-1,14-diol with 4-methylbenzenesulfonyl chloride. Reaction conditions include anhydrous solvents (e.g., dichloromethane), a base (e.g., triethylamine) to scavenge HCl, and temperatures between 0–25°C. Purification involves recrystallization or column chromatography. Similar methodologies are employed in radiochemistry for bis(4-methylbenzenesulfonate) intermediates .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.5 ppm) confirm the sulfonate ester.

- FTIR : Sulfonyl S=O stretches (~1350 cm⁻¹ and ~1170 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 613.2). Reference standards for related sulfonates (e.g., copper 4-methylbenzenesulfonate) provide comparative data .

Q. What are the primary research applications of this compound in organic synthesis?

It serves as a cross-linking agent for macrocycle synthesis or as a precursor in polymer chemistry. Derivatives of bis(4-methylbenzenesulfonate) are used in radiopharmaceuticals (e.g., PET ligand synthesis via fluoromethylation) .

Q. How should this compound be stored to maintain stability?

Store in anhydrous, airtight containers under inert gas (e.g., argon) at 2–8°C. Hygroscopic degradation is minimized by desiccants (e.g., molecular sieves). Stability data for analogous sulfonates suggest a shelf life of >12 months under these conditions .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, goggles, lab coat).

- Avoid inhalation (use fume hood).

- Emergency response: Flush eyes/skin with water for 15 minutes if exposed. Safety guidelines align with those for structurally related sulfonates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomeric byproducts during sulfonate ester formation?

- Stoichiometric control : Use 2.2 equivalents of 4-methylbenzenesulfonyl chloride to ensure complete diol conversion.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Temperature : Maintain ≤20°C to suppress side reactions. Similar optimizations are critical in radiolabeling workflows for bis(4-methylbenzenesulfonate) intermediates .

Q. How to resolve discrepancies in NMR data caused by impurities or hydration?

- Purification : HPLC with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) improves purity .

- 2D NMR : Use HSQC and HMBC to assign overlapping signals.

- Deuterated solvents : Ensure complete dissolution in DMSO-d₆ to detect hydrated species.

Q. What strategies enhance hydrolytic stability in aqueous media?

- Solvent choice : Use aprotic solvents (e.g., DMF) to slow hydrolysis.

- Additives : Include crown ethers to stabilize the sulfonate group.

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7).

Q. How to analyze kinetic parameters of degradation under varying pH conditions?

- HPLC monitoring : Use a C18 column with UV detection (λ = 254 nm).

- Buffer systems : Phosphate (pH 2–8) and carbonate (pH 9–12) buffers simulate degradation.

- Kinetic modeling : Fit data to first-order decay models to calculate half-lives.

Q. How to elucidate crystal structure and confirm molecular conformation?

- X-ray crystallography : Use SHELX software for structure refinement. Key steps:

- Data collection at 100 K to reduce thermal motion.

- SHELXL for least-squares refinement (R₁ < 0.05).

- Validate with PLATON/ADDSYM for symmetry checks.

SHELX is widely used for small-molecule crystallography due to its robustness in handling twinned data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.